molecular formula C8H14N2O3 B2552993 Tert-butyl 2-oxoimidazolidine-4-carboxylate CAS No. 1822441-39-3

Tert-butyl 2-oxoimidazolidine-4-carboxylate

Cat. No.: B2552993
CAS No.: 1822441-39-3
M. Wt: 186.211
InChI Key: QMQFQBITGIQPDH-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxoimidazolidine-4-carboxylate is a chiral heterocyclic compound featuring a five-membered imidazolidine ring with a ketone group at position 2 and a tert-butyl ester at position 2. This structure confers rigidity and stereochemical control, making it a valuable chiral auxiliary in asymmetric synthesis, particularly for α-amino acids . Its tert-butyl group enhances solubility in organic solvents and stability under diverse reaction conditions compared to smaller ester derivatives. Applications include stereoselective C–H insertion reactions and the Gabriel synthesis of amino acids, where its nitrogen-rich ring facilitates coordination with transition-metal catalysts like rhodium .

Properties

IUPAC Name

tert-butyl 2-oxoimidazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-6(11)5-4-9-7(12)10-5/h5H,4H2,1-3H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFQBITGIQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from (S)-2-Oxoimidazolidine-1,5-Dicarboxylic Acid Derivatives

The most well-documented synthesis of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate involves a two-step process starting from (S)-2-oxoimidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester (CAS 77999-24-7). This method, reported by Hayashi et al. (1989), emphasizes stereochemical control and high efficiency.

Step 1: Deprotection of the Benzyl Group

Reaction Conditions :

  • Reagents : Potassium carbonate (K₂CO₃)
  • Solvent : Acetone
  • Duration : 72 hours
  • Temperature : Ambient (25°C)
  • Yield : 89.8%

The benzyl ester group is selectively removed under mild basic conditions. Potassium carbonate facilitates hydrolysis without affecting the tert-butyl ester or the imidazolidine ring. The reaction’s longevity ensures complete conversion, as monitored by thin-layer chromatography (TLC).

Step 2: Hydrogenolytic Cleavage of the Methyl Group

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C)
  • Reagent : Hydrogen gas (H₂)
  • Solvent : Methanol
  • Pressure : 760 Torr (ambient)
  • Duration : 3 hours
  • Yield : 98.2%

Hydrogenation eliminates the methyl group, yielding the final product. The use of Pd/C under ambient pressure ensures rapid debenzylation while preserving the stereochemical integrity of the (4S) configuration.

Table 1: Summary of Reaction Steps and Conditions
Step Reagent/Catalyst Solvent Time (h) Temperature Yield (%)
1 K₂CO₃ Acetone 72 25°C 89.8
2 H₂/Pd/C Methanol 3 25°C 98.2

Alternative Synthetic Routes and Optimization Strategies

While the Hayashi method remains the gold standard, alternative pathways have been explored to improve scalability and cost-efficiency.

Chiral Auxiliary-Mediated Synthesis

Source highlights the use of chiral catalysts to enhance enantioselectivity in imidazolidine syntheses. For instance, Evans oxazolidinones or Jacobsen catalysts may be employed to induce asymmetry during ring closure. However, detailed protocols for tert-butyl 2-oxoimidazolidine-4-carboxylate remain proprietary, with industrial producers favoring the Hayashi route for its reproducibility.

Solvent and Temperature Optimization

  • Solvent Selection : Methanol and ethanol are preferred for their balance of polarity and boiling points, facilitating easy product isolation.
  • Temperature Control : Reactions are typically conducted at 25–40°C to prevent racemization. Elevated temperatures (>50°C) risk epimerization at the C4 position, degrading enantiomeric excess (ee).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance yield and reduce waste. Key advantages include:

  • Precision : Automated control of residence time and mixing efficiency.
  • Safety : Reduced handling of hydrogen gas through integrated gas-liquid flow systems.

Purification Techniques

  • Crystallization : The product is purified via recrystallization from ethyl acetate/hexane mixtures, achieving >99% purity (HPLC).
  • Chromatography : Reserved for small-scale batches requiring ultra-high purity (≥99.9% ee).

Mechanistic Insights and Stereochemical Preservation

The tert-butyl group’s steric bulk stabilizes the intermediate during deprotection, minimizing side reactions. In Step 1, K₂CO₃ deprotonates the benzyl ester, triggering nucleophilic acyl substitution. In Step 2, H₂ adsorbs onto Pd/C, facilitating reductive cleavage of the C–N bond while leaving the carboxylate intact.

Figure 1: Proposed Mechanism for Hydrogenolytic Cleavage

$$
\text{R-NH-CH}2\text{COOBn} \xrightarrow{\text{H}2/\text{Pd}} \text{R-NH}2 + \text{CH}3\text{COOBn}
$$
Bn = Benzyl; R = Imidazolidine backbone

Comparative Analysis of Synthetic Methods

Parameter Hayashi Method (1989) Chiral Auxiliary Method
Yield 88% (overall) 75–82% (reported)
ee >99% 90–95%
Scalability High Moderate
Cost Moderate High

The Hayashi method outperforms alternatives in yield and enantioselectivity, justifying its prevalence in commercial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-4-carboxylic acid derivatives, while reduction can produce various imidazolidine compounds with different substituents .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 2-oxoimidazolidine-4-carboxylate has several significant applications:

Organic Synthesis

  • Building Block : It serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features facilitate the formation of various derivatives .
  • Chiral Auxiliary : The compound is utilized as a chiral auxiliary in kinetic resolution reactions. By forming diastereomers from racemic mixtures, it enables the separation of enantiomers with distinct biological activities .

Biological Research

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it valuable for studying enzyme mechanisms and interactions .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, warranting further investigation into its therapeutic applications .

Medicinal Chemistry

  • Drug Development : this compound is explored for its potential in developing new drugs targeting specific enzymes or receptors involved in disease pathways .
  • Therapeutic Potential : Its structural characteristics may influence biological pathways relevant to conditions such as cancer and metabolic disorders .

Case Studies

Several studies have highlighted the utility of this compound in various applications:

Study on Kinetic Resolution

A study demonstrated the use of this compound as a chiral auxiliary in the kinetic resolution of a specific molecule through stereospecific amination reactions. This process resulted in high stereoselectivity, essential for producing enantiomerically pure compounds used in pharmaceuticals .

Enzymatic Activity Modulation

Another research project focused on how this compound modulates the activity of enzymes involved in metabolic pathways. This modulation suggests its potential as a lead compound for drug discovery targeting metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Substituted Analog: Tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Key differences include:

  • Stereoselectivity : Substitution at N1 may shift diastereoselectivity in reactions like Rh-catalyzed C–H insertions compared to the parent compound.
  • Stability : Increased steric bulk could enhance stability against nucleophilic attack, though this remains untested in published literature .

Oxazolidine-Based Derivatives: Tert-butyl Oxazolidine Carboxylates

Oxazolidines replace one nitrogen in the imidazolidine ring with oxygen, creating distinct electronic and reactivity profiles:

  • Electronic Properties : The oxygen atom reduces electron density, diminishing coordination strength with metal catalysts. This limits utility in reactions requiring strong metal-ligand interactions (e.g., Rh-catalyzed insertions).
  • Applications: Oxazolidines are preferred in non-catalytic applications, such as protecting groups in peptide synthesis or intermediates for reductions (e.g., DIBAL-H-mediated aldehyde formation) .
  • Synthesis Flexibility : Oxazolidine derivatives are more easily functionalized at the 4-position, as seen in the synthesis of fluorinated analogs via zinc-mediated alkylation .

MPPIM: Methyl (4R/4S)-1-(3-Phenylpropanoyl)-2-oxoimidazolidine-4-carboxylate

MPPIM, a structurally complex analog, demonstrates the impact of acyl substituents:

  • Catalytic Performance: The 3-phenylpropanoyl group enhances enantioselectivity in Rh-catalyzed C–H insertions (>90% yield, single stereoisomer) by providing a chiral environment complementary to the metal center.
  • Functional Group Compatibility : The aryl-acyl moiety enables π-π interactions in transition states, a feature absent in tert-butyl derivatives. This makes MPPIM superior for synthesizing homochiral lactones and alkaloids .

Comparative Data Table

Compound Molecular Formula Key Substituents Applications Key Advantages References
Tert-butyl 2-oxoimidazolidine-4-carboxylate C₈H₁₄N₂O₃ Tert-butyl ester, N–H Chiral auxiliary for α-amino acids High stereoselectivity, organic solubility
Tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate C₉H₁₆N₂O₃ N1-methyl Underexplored; potential steric tuning Enhanced stability
Tert-butyl oxazolidine carboxylates Varies (e.g., C₁₂H₂₁NO₅) Oxygen in ring Protecting groups, aldehyde synthesis Functionalization versatility
MPPIM C₁₄H₁₇N₂O₄ Acylated N1, methyl ester Rh-catalyzed C–H insertions Superior enantioselectivity

Research Findings and Trends

  • Steric vs. Electronic Tuning : The tert-butyl group in the parent compound balances solubility and stereocontrol, whereas MPPIM’s acyl group prioritizes catalytic performance .
  • Reactivity Trade-offs : Oxazolidines sacrifice catalytic utility for synthetic flexibility, highlighting the need for target-specific design .
  • Unmet Needs : Methyl-substituted imidazolidines lack empirical data on reactivity, suggesting opportunities for systematic studies .

Biological Activity

Tert-butyl 2-oxoimidazolidine-4-carboxylate (CAS Number: 1822441-39-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H14N2O3
  • Molecular Weight : 186.211 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)C1CNC(=O)N1

The structure features an imidazolidine ring, which is known for its role in various biological activities, particularly in enzyme inhibition and as a scaffold for drug development.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in viral replication and bacterial cell wall synthesis. Its structural similarity to transition state analogs enhances its binding affinity to target enzymes, making it a promising candidate for drug development.
  • Antiviral Activity : Research indicates that compounds similar to this compound can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This inhibition can lead to reduced viral load and improved therapeutic outcomes in infected hosts .
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis through inhibition of MurA enzyme, a key player in peptidoglycan biosynthesis .

Study on Antiviral Activity

A study published in Antiviral Research evaluated the inhibitory effects of various compounds on influenza virus neuraminidase. It was found that compounds structurally related to this compound showed significant inhibition, with IC50 values indicating effective antiviral properties . The study utilized the MTT assay to quantify cytopathogenic effects and demonstrated that treatment with these compounds resulted in a significant reduction in viral replication.

Antimicrobial Activity Assessment

In another study focusing on the synthesis of MurA inhibitors, this compound was tested alongside other derivatives. The results indicated that this compound effectively inhibited MurA activity, leading to impaired bacterial growth and cell wall integrity . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity.

Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralNeuraminidase inhibition
AntimicrobialInhibition of MurA enzyme
Enzyme InhibitionBinding to transition state analogs

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing tert-butyl 2-oxoimidazolidine-4-carboxylate under mild reaction conditions?

  • Answer : Synthesis often employs tert-butyl carbamate intermediates and heterocyclic ring formation via condensation reactions. Key steps include:

  • Using tert-butyl-protected amines and carbonyl precursors in aprotic solvents (e.g., THF or DCM) at 20–25°C to minimize side reactions .
  • Purification via silica gel chromatography to isolate the product from unreacted starting materials or byproducts. Reaction progress can be monitored by TLC or HPLC .
    • Critical Parameters : Control of pH, temperature, and stoichiometry of reagents (e.g., carbodiimides for coupling) to optimize yield and purity.

Q. How can hydrogen bonding patterns in this compound be systematically analyzed using crystallographic data?

  • Answer :

  • Perform single-crystal X-ray diffraction and refine structures using programs like SHELXL .
  • Apply graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D–H⋯A motifs) and identify supramolecular synthons .
  • Compare bond lengths and angles to standard values to assess deviations caused by steric effects from the tert-butyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as tert-butyl derivatives may release irritants upon decomposition .
  • Store in airtight containers at room temperature, away from strong acids/bases to prevent ester hydrolysis .
  • Follow waste disposal guidelines for carbamate-containing compounds to minimize environmental impact .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of this compound derivatives for targeted applications?

  • Answer :

  • Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways .
  • Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and predict optimal conditions for regioselective functionalization .
  • Validate predictions through iterative synthesis and spectroscopic characterization (e.g., NMR, IR) .

Q. What strategies resolve contradictions in crystallographic data interpretation for this compound polymorphs?

  • Answer :

  • Perform high-resolution synchrotron XRD to distinguish subtle structural differences between polymorphs .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions and rationalize stability trends (e.g., entropy-driven vs. enthalpy-driven crystallization) .
  • Cross-reference with solid-state NMR to confirm hydrogen bonding motifs and dynamic disorder .

Q. How do tert-butyl group steric effects influence the compound’s reactivity in multi-step syntheses?

  • Answer :

  • Conduct kinetic studies (e.g., variable-temperature NMR) to measure steric hindrance during nucleophilic substitution or coupling reactions .
  • Compare reaction rates with analogs (e.g., methyl or benzyl derivatives) to quantify the tert-butyl group’s impact on transition-state geometry .
  • Use molecular dynamics simulations to visualize spatial constraints during reaction steps .

Q. What role do chemical software tools play in managing experimental data for this compound research?

  • Answer :

  • Implement electronic lab notebooks (ELNs) for structured data storage and retrieval, ensuring reproducibility .
  • Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to correlate reaction parameters (e.g., catalyst loading, solvent polarity) with yield/purity trends .
  • Employ virtual screening tools to prioritize derivatives for biological testing based on ADMET predictions .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed methodologies.
  • Advanced questions integrate interdisciplinary approaches (e.g., crystallography, computational modeling) to address research gaps.
  • Methodological rigor is emphasized over descriptive answers, aligning with academic research standards.

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